3-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile
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Overview
Description
3-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, an ethoxyphenyl group, and a cyanoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
3-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 3-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromobenzyl and cyanoethenyl groups can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxyphenyl group may enhance the compound’s binding affinity to specific receptors, modulating cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Bromobenzyl)oxy]benzonitrile: This compound shares the bromobenzyl and benzonitrile groups but lacks the ethoxyphenyl and cyanoethenyl groups.
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate: This compound includes a similar bromobenzyl group but has different functional groups attached.
Uniqueness
3-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile is unique due to its combination of functional groups, which confer specific chemical properties and biological activities
Properties
IUPAC Name |
3-[(E)-2-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-1-cyanoethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O2/c1-2-29-25-14-19(12-22(16-28)21-5-3-4-20(13-21)15-27)8-11-24(25)30-17-18-6-9-23(26)10-7-18/h3-14H,2,17H2,1H3/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKUEKPSXKVOBW-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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